molecular formula C19H24N4O2 B11010919 N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B11010919
M. Wt: 340.4 g/mol
InChI Key: UKKLRYBOOLFHOL-UHFFFAOYSA-N
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Description

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a beta-carboline core, which is known for its diverse biological activities, and a pyrrolidine moiety, which enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline structure.

    Introduction of the pyrrolidine moiety: The beta-carboline intermediate is then reacted with 3-oxo-3-(pyrrolidin-1-yl)propylamine under appropriate conditions to introduce the pyrrolidine group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine moiety or the beta-carboline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The beta-carboline core can interact with neurotransmitter receptors, while the pyrrolidine moiety can enhance its binding affinity and selectivity. This compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide
  • 1-{3-oxo-3-[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]propyl}-3-phenylquinoxalin-2(1H)-one

Uniqueness

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combination of a beta-carboline core and a pyrrolidine moiety. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C19H24N4O2/c24-18(22-10-3-4-11-22)7-9-20-19(25)23-12-8-15-14-5-1-2-6-16(14)21-17(15)13-23/h1-2,5-6,21H,3-4,7-13H2,(H,20,25)

InChI Key

UKKLRYBOOLFHOL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

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